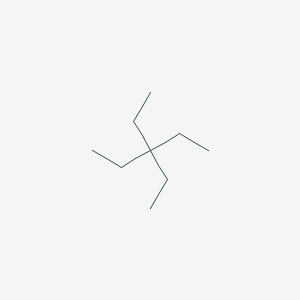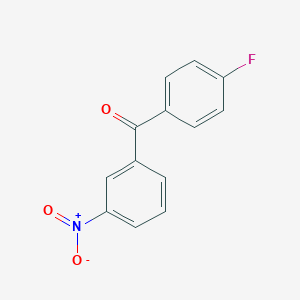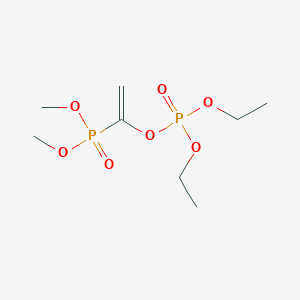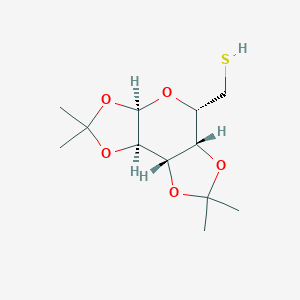
Cyclopentadiene dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadiene dioxide (CPDO) is a cyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound is a colorless liquid that is highly reactive and unstable, making it challenging to handle and store.
Mecanismo De Acción
The mechanism of action of Cyclopentadiene dioxide is not well-understood, but it is believed to be a potent electrophile that can undergo various reactions with nucleophiles. Cyclopentadiene dioxide can react with various functional groups such as alcohols, amines, and thiols, leading to the formation of new organic compounds.
Biochemical and Physiological Effects:
Cyclopentadiene dioxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. Cyclopentadiene dioxide has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentadiene dioxide has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various reactions, making it a versatile building block for organic synthesis. However, its instability and reactivity make it challenging to handle and store, requiring special precautions and equipment.
Direcciones Futuras
There are several future directions for Cyclopentadiene dioxide research. One potential application is its use as a building block for the synthesis of new materials, such as polymers and coatings. Cyclopentadiene dioxide can also be used as a reactive intermediate for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action of Cyclopentadiene dioxide and its potential as an anticancer and antimicrobial agent.
In conclusion, Cyclopentadiene dioxide is a unique and versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Cyclopentadiene dioxide and its applications in various fields.
Métodos De Síntesis
Cyclopentadiene dioxide can be synthesized through the Diels-Alder reaction of cyclopentadiene and ozone. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained in high yield. The synthesis of Cyclopentadiene dioxide can also be achieved through the oxidation of cyclopentadiene using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Aplicaciones Científicas De Investigación
Cyclopentadiene dioxide has been extensively studied in the scientific community due to its potential applications in various fields. The compound has been used as a building block for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. Cyclopentadiene dioxide has also been used as a reactive intermediate in organic synthesis, such as the synthesis of furans and pyrans.
Propiedades
Número CAS |
187-29-1 |
|---|---|
Nombre del producto |
Cyclopentadiene dioxide |
Fórmula molecular |
C5H6O2 |
Peso molecular |
98.1 g/mol |
Nombre IUPAC |
3,7-dioxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C5H6O2/c1-2-4(6-2)5-3(1)7-5/h2-5H,1H2 |
Clave InChI |
SIWFRAYSJGYECR-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)C3C1O3 |
SMILES canónico |
C1C2C(O2)C3C1O3 |
Sinónimos |
1,2,4,5-diepoxypentane 1,2-4,5-diepoxypentane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)



![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)




![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)